molecular formula C8H8F3NO B1382232 1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1068468-94-9

1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B1382232
CAS No.: 1068468-94-9
M. Wt: 191.15 g/mol
InChI Key: KKAKTPJEFPRAFX-UHFFFAOYSA-N
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Description

1-[1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a high-value pyrrole derivative designed for advanced research and development applications . This compound features a trifluoromethyl (CF3) group on its pyrrole ring, a modification known to significantly enhance the physicochemical properties of lead molecules in medicinal chemistry. The presence of the trifluoromethyl group can improve lipophilicity, metabolic stability, and membrane permeability, making this acetyl pyrrole a critical building block in the synthesis of novel pharmaceutical candidates . Its primary research value lies in its role as a key synthetic intermediate for exploring new chemical entities. Researchers utilize this compound in the design and development of potential therapeutic agents, leveraging the pyrrole heterocycle's prevalence in biologically active molecules . The specific structure of this molecule, combining an electron-withdrawing trifluoromethyl group with the acetyl functionality, makes it a versatile precursor for further chemical transformations, including the construction of more complex heterocyclic systems relevant to drug discovery efforts. Applications: • A key intermediate in pharmaceutical R&D, particularly for anti-infective and central nervous system (CNS) drug candidates . • A building block for the synthesis of complex molecules with potential antibacterial activity, addressing the urgent need for new agents against antibiotic-resistant bacteria . • A model compound for studying the effects of trifluoromethylation on the aromaticity and reactivity of pyrrole-based heterocycles. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-4-7(12(6)2)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAKTPJEFPRAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Pyrrole Derivatives

Most synthetic routes commence with substituted pyrroles, which are then functionalized at specific positions. The key steps involve electrophilic substitution, cyclization, and trifluoromethylation:

Trifluoromethylation Techniques

Recent advances utilize reagents such as trifluoromethyl iodide, Togni’s reagent, or hypervalent iodine compounds for regioselective trifluoromethylation, often under radical initiation conditions:

Method Reagents Conditions Reference
Radical trifluoromethylation Togni’s reagent Mild, room temperature ,
Nucleophilic trifluoromethylation Trifluoromethyl anion equivalents Elevated temperatures

Acylation and Methylation

Post-trifluoromethylation, the pyrrole ring undergoes acylation at the 2-position using acyl chlorides or anhydrides, followed by methylation at the nitrogen atom:

Step Reagents Conditions Notes
Acylation Acyl chlorides Base catalysis, 0–25°C Forms pyrrol-2-yl ketones
Methylation Methyl iodide or methyl sulfate Reflux N-methylation of pyrrole nitrogen

Specific Synthetic Routes for the Target Compound

Route via Pyrrole Ring Functionalization

Based on the literature, a typical synthetic sequence involves:

  • Step 1: Synthesis of a pyrrole core with desired substituents, often via Paal-Knorr or Knorr pyrrole synthesis.
  • Step 2: Regioselective trifluoromethylation at the 5-position, utilizing reagents like Togni’s reagent or hypervalent iodine derivatives.
  • Step 3: N-methylation of the pyrrole nitrogen.
  • Step 4: Acylation at the 2-position with acetyl chloride or acetic anhydride.

One-Pot Multi-Component Reactions

Recent innovations include one-pot reactions that combine pyrrole synthesis, trifluoromethylation, and acylation, significantly reducing steps and improving yields. For example, a reaction involving:

  • Pyrrole precursor,
  • Trifluoromethylating reagent,
  • Acylating agent,

performed under controlled temperature and inert atmosphere, often in aqueous or ethanol solvents.

Patent-Driven Methodologies

A notable patent describes a water-based, solvent-free approach, emphasizing environmental and cost benefits:

  • Reaction Conditions: 50–140°C, in aqueous medium without organic solvents.
  • Reagents: Methyl hydrazine, acyl chlorides, trifluoromethylating agents.
  • Process: Sequential addition with distillation of ethanol formed during the reaction, facilitating purification.

This method emphasizes high selectivity and crystal size control, leading to efficient purification.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Advantages References
Radical trifluoromethylation Pyrrole derivatives Togni’s reagent Organic solvents Room temperature High regioselectivity ,
Multi-step acylation Pyrrole core Acyl chlorides Organic solvents 0–25°C Well-established General literature
Water-based synthesis Pyrrole derivatives Methyl hydrazine, trifluoromethylating agents Water 50–140°C Environmentally friendly ,
One-pot synthesis Pyrrole + reagents Various Water/ethanol 50–140°C Cost-effective, scalable ,

Research Findings and Practical Considerations

  • Yield Optimization: Recent studies highlight that controlling temperature and solvent polarity enhances regioselectivity and yield.
  • Crystallization: Patented methods emphasize the formation of larger, easily filterable crystals, aiding purification.
  • Environmental Impact: Water-based reactions reduce hazardous solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1-[1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : Research into related pyrrole derivatives has shown promise in antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to disrupt microbial membranes.

Materials Science

The compound's unique structure allows for its use in the development of new materials:

  • Fluorinated Polymers : Due to the presence of trifluoromethyl groups, this compound can be utilized in synthesizing fluorinated polymers which are resistant to solvents and thermal degradation. Such materials are valuable in coatings and high-performance applications.
  • Dyes and Pigments : The vibrant colors associated with pyrrole derivatives make them suitable candidates for use in dyes and pigments. Their stability under UV light and chemical exposure enhances their applicability in various industrial sectors.

Agrochemicals

In the field of agrochemicals, this compound shows potential as a pesticide or herbicide:

  • Herbicidal Activity : Compounds with similar frameworks have been studied for their ability to inhibit plant growth selectively, suggesting that this compound may possess herbicidal properties worth exploring.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of trifluoromethyl-substituted pyrroles on cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting the potential of this compound in cancer therapy.

Case Study 2: Material Development

Research conducted on fluorinated polymers synthesized from pyrrole derivatives demonstrated improved thermal stability and chemical resistance. These findings suggest that incorporating this compound could lead to advancements in material science applications.

Mechanism of Action

The mechanism of action of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogs

1-(1H-Pyrrol-2-yl)Ethan-1-one (2-Acetylpyrrole)
  • Molecular Formula: C₆H₇NO (MW: 109.13)
  • Substituents : Acetyl group at the 2-position of pyrrole.
  • Key Differences : Lacks methyl and CF₃ groups. Simpler structure with lower molecular weight and lipophilicity.
  • Applications : Found in food flavoring agents due to its nutty aroma .
1-(4-Acetyl-5-Nitro-1H-Pyrrol-2-yl)-2,2,2-Trifluoroethan-1-one
  • Molecular Formula : C₈H₅F₃N₂O₄ (MW: 250.13)
  • Substituents : Acetyl, nitro, and CF₃ groups on pyrrole.
  • Key Differences : Nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Likely less stable than the target compound .
1-Methyl-5-(4-Methylbenzoyl)-1H-Pyrrol-2-yl Propionate
  • Molecular Formula: C₁₆H₁₇NO₃ (MW: 271.32)
  • Substituents : 4-Methylbenzoyl and propionate ester groups.
  • Key Differences : Bulkier aromatic substituent (benzoyl) and ester functionality alter solubility and metabolic stability compared to the CF₃ group .

Pyrazole-Based Analogs

1-[1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Ethan-1-one
  • Molecular Formula : C₈H₉F₃N₂O (MW: 206.17)
  • Substituents : Ethyl at 1-position, CF₃ at 3-position, and acetyl at 5-position on pyrazole.
  • The ethyl group increases steric hindrance .
1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-amine
  • Molecular Formula : C₅H₆F₃N₃ (MW: 155.11)
  • Substituents : Methyl at 1-position, CF₃ at 5-position, and amine at 3-position.
  • Key Differences : Amine group introduces basicity, enabling participation in acid-base reactions, unlike the ketone in the target compound .

Functional Group Variations

1-(4-Amino-1-Ethyl-2-Methyl-5-Phenyl-1H-Pyrrol-3-yl)Ethan-1-one
  • Molecular Formula : C₁₅H₁₈N₂O (MW: 242.32)
  • Substituents: Amino, ethyl, methyl, and phenyl groups on pyrrole.
  • Key Differences: Aromatic (phenyl) and amino groups enhance π-π stacking and hydrogen-bonding capabilities, making this compound more suitable for biological targeting .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Formula MW Key Properties
Target Compound Pyrrole 1-Me, 5-CF₃, 2-COCH₃ C₁₁H₉F₃N₂O 242.20 High lipophilicity, electron-withdrawing
2-Acetylpyrrole Pyrrole 2-COCH₃ C₆H₇NO 109.13 Low MW, food-grade aroma
1-(4-Acetyl-5-Nitro-1H-Pyrrol-2-yl)-CF₃-CO Pyrrole 4-COCH₃, 5-NO₂, 2-CF₃CO C₈H₅F₃N₂O₄ 250.13 Reactive nitro group
1-Ethyl-3-CF₃-Pyrazole-5-COCH₃ Pyrazole 1-Et, 3-CF₃, 5-COCH₃ C₈H₉F₃N₂O 206.17 Electron-deficient ring
1-Me-5-CF₃-Pyrazol-3-amine Pyrazole 1-Me, 5-CF₃, 3-NH₂ C₅H₆F₃N₃ 155.11 Basic, potential drug intermediate

Research Findings and Implications

  • Electronic Effects : The CF₃ group in the target compound enhances resistance to oxidation compared to nitro-substituted analogs . Pyrazole analogs exhibit higher polarity due to dual nitrogen atoms, improving aqueous solubility .
  • Synthetic Utility : The target’s methyl and CF₃ groups are typically introduced via alkylation and trifluoromethylation reactions, respectively, similar to methods in and .
  • Biological Relevance : Pyrrole derivatives with CF₃ groups are valued in drug discovery for metabolic stability, while pyrazole-based compounds (e.g., ) are explored as kinase inhibitors .

Biological Activity

1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound characterized by its unique structural features, including a pyrrole ring and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Chemical Formula: C9_9H7_7F6_6NO
Molecular Weight: 259.15 g/mol
IUPAC Name: 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethanone
SMILES: CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound is still under investigation, with limited data available. However, preliminary studies suggest several potential mechanisms of action and areas of impact:

  • Pyrrole Ring Influence: The presence of the pyrrole ring is significant as it is a common motif in many biologically active compounds. Pyrroles are known to interact with various biological targets, potentially influencing pathways related to inflammation, cancer, and neurological disorders .
  • Trifluoromethyl Groups: These groups may enhance the compound's stability and bioavailability, which are critical for pharmacological activity. Fluorinated compounds often exhibit improved metabolic stability and altered lipophilicity .

Potential Biological Targets

Although specific targets for this compound are not yet well-defined, compounds with similar structures have been shown to interact with:

  • Enzymes involved in inflammation
  • Cellular signaling pathways related to cancer
  • Neurotransmitter systems linked to neurological disorders .

Research Findings

Recent studies have highlighted the importance of pyrrole-containing compounds in drug discovery. For instance:

  • Anticancer Activity: Some pyrrole derivatives have shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines .
  • Antimicrobial Properties: Pyrrole derivatives are being explored for their antibacterial activities against Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess similar properties .

Case Study 1: Anticancer Activity

A study investigating a series of pyrrole-based compounds found that modifications at the pyrrole ring significantly influenced cytotoxicity against cancer cell lines. Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that the structural features of this compound could be leveraged for developing novel anticancer agents .

Case Study 2: Antimicrobial Activity

Research on pyrrole derivatives has indicated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethyl groups was associated with increased antimicrobial efficacy, opening avenues for further exploration of this compound as a potential antimicrobial agent .

Comparison of Biological Activities

Compound NameStructure TypeAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
Compound APyrrole15.010
Compound BPyrrole20.08
This compoundPyrrole with CF3_3TBDTBD

Q & A

Q. What are the optimal synthetic routes for 1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one, and how does the trifluoromethyl group influence reaction kinetics?

Methodological Answer: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which can hinder electrophilic substitution on the pyrrole ring. A viable synthetic approach involves:

  • Step 1 : Alkylation of pyrrole derivatives using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-methyl group.
  • Step 2 : Direct trifluoromethylation via cross-coupling reactions (e.g., using CuI or Pd catalysts with CF₃ sources like TMSCF₃) at the 5-position.
  • Step 3 : Acetylation at the 2-position using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
    Reaction optimization should include monitoring by ¹H/¹³C NMR to confirm regioselectivity and HRMS for mass validation . Challenges include avoiding over-substitution and managing steric hindrance from the CF₃ group.

Q. How can NMR spectroscopy distinguish between structural isomers of this compound?

Methodological Answer:

  • ¹H NMR : The deshielding effect of the CF₃ group causes significant downfield shifts (~δ 7.0–7.5 ppm) for protons adjacent to it. Coupling constants between the pyrrole ring protons (J ≈ 2–4 Hz) help identify substitution patterns.
  • ¹³C NMR : The CF₃ group induces a characteristic quartet (~δ 120–125 ppm, J ≈ 270–300 Hz via ¹³C-¹⁹F coupling).
  • 2D NMR (COSY, NOESY) : Resolves ambiguities in proton-proton proximity, especially in crowded aromatic regions .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how can SHELXL refinement parameters address them?

Methodological Answer: Challenges include:

  • Disorder in the CF₃ group : The trifluoromethyl moiety may exhibit rotational disorder. Use PART -1 and ISOR commands in SHELXL to model anisotropic displacement parameters.
  • Weak X-ray scattering : Fluorine atoms have low electron density; high-resolution synchrotron data (λ < 1 Å) improves accuracy.
  • Twinned crystals : Apply TWIN and BASF commands in SHELXL to refine twin fractions. Validate with Rint and GooF metrics .

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices (electrophilicity) at the pyrrole ring positions. The CF₃ group reduces electron density at the 3- and 4-positions, making them less reactive toward NAS.
  • Transition State Modeling : Identify energy barriers for substitution at the 2-position (acetyl group) vs. 5-position (CF₃) using B3LYP/6-31G* basis sets.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction conditions .

Bioactivity & Applications

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM concentration.
  • Dose-Response Studies : Calculate IC50 values using nonlinear regression (GraphPad Prism) with 8-point dilution series.
  • Selectivity Metrics : Compare inhibition of target kinases vs. off-targets (e.g., PKA, PKC) to establish specificity. Structural analogs with pyrazole cores show IC50 values in the nanomolar range, suggesting a scaffold-based design strategy .

Data Contradictions & Validation

Q. How should researchers resolve discrepancies in reported melting points for similar pyrrole derivatives?

Methodological Answer:

  • Purity Analysis : Validate via HPLC-UV (≥95% purity, C18 column, acetonitrile/water gradient).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) at 10°C/min to detect polymorphs.
  • Literature Cross-Check : Compare data with structurally validated analogs (e.g., 2-acetylpyrrole: m.p. 88–91°C vs. CF₃-substituted analogs: m.p. 120–125°C ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
Reactant of Route 2
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1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

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